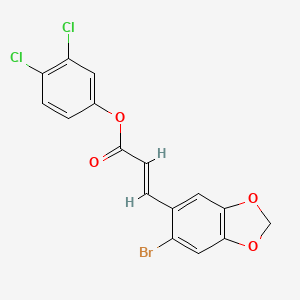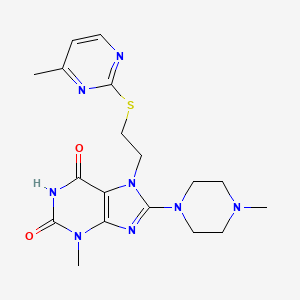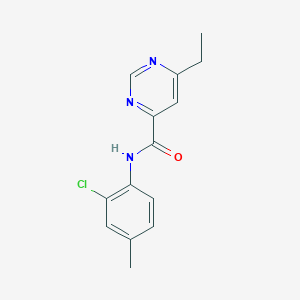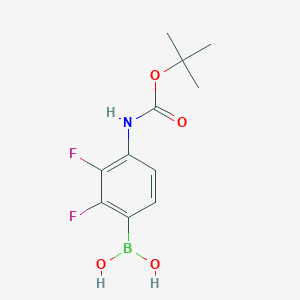
3,4-dichlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dichlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate, abbreviated as DCP-3-BBP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DCP-3-BBP is a member of the dioxolene class of compounds, which are composed of two oxygen atoms and two benzene rings, and is known to exhibit a wide range of biochemical and physiological properties. The compound has been used in various laboratory experiments and has been found to be an effective tool for studying a variety of biological processes. In
Scientific Research Applications
Environmental Monitoring and Health Studies
- Environmental Phenols Exposure : A study focused on assessing exposure to various environmental phenols, including dichlorophenols, among pregnant women. This research is part of broader efforts to understand the exposure to chemicals with widespread uses in consumer products, food and beverage processing, and pesticides (Mortensen et al., 2014).
Antipathogenic Activity
- Antipathogenic Properties of Thiourea Derivatives : Research into thiourea derivatives, including those with dichlorophenyl groups, has shown significant antipathogenic activity, particularly against bacteria known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents based on similar chemical structures (Limban et al., 2011).
Synthetic Chemistry Applications
- Synthesis of Complex Organic Compounds : The synthesis of complex organic structures, such as dicyanobenzenes and phthalocyanines, often involves intermediates with dichlorophenyl groups. These processes are crucial in the development of materials with specific electronic and optical properties, indicating the chemical's relevance in materials science (Wöhrle et al., 1993).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Studies on the synthesis of new compounds with bromo and chlorophenyl groups have evaluated their antibacterial activity, highlighting the potential of these compounds in developing new antibiotics and antimicrobial agents (Prasad et al., 2006).
properties
IUPAC Name |
(3,4-dichlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-10-2-3-12(18)13(19)6-10/h1-7H,8H2/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQMSBYCGORMLY-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)



![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)
![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)

![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)



![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2869205.png)
